molecular formula 2C17H23NO3.H2O4S.2H2O B194442 Atropine, sulfate (2:1), dihydrate CAS No. 73791-47-6

Atropine, sulfate (2:1), dihydrate

Cat. No. B194442
CAS RN: 73791-47-6
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-BAAOIJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atropine is a muscarinic antagonist used to treat poisoning by muscarinic agents, including organophosphates and other drugs . It is an alkaloid originally synthesized from Atropa belladonna . It is a racemic mixture of d-and l-hyoscyamine, of which only l-hyoscyamine is pharmacologically active . Atropine is generally available as a sulfate salt and can be administered by various methods .


Synthesis Analysis

Atropine has been synthesized in a continuous-flow process that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . A one-pot process for the synthesis of atropine has also been described, providing a high yield and suitable for preparing commercial scale batches of atropine .


Molecular Structure Analysis

The molecular structure of Atropine sulfate (2:1), dihydrate is represented by the chemical formula C34H50N2O11S . Its molecular weight is 694.833 .


Chemical Reactions Analysis

Atropine undergoes degradation in an aqueous solution, producing degradation products and additional by-products . The degradation pathways of atropine have been studied using reversed-phase high-performance liquid chromatography .


Physical And Chemical Properties Analysis

Atropine sulfate eye drops at concentrations of 0.1, 1.0, 2.5, and 5.0 mg/mL diluted using 0.9% NaCl and stored in polyethylene eyedropper bottles were found to be physiologically stable with no obvious physical property change during six months of experimental observations .

Mechanism of Action

Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . It has a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia in the absence of reversible causes .

Future Directions

Atropine sulfate carries FDA indications for cycloplegia, mydriasis, and penalization of the healthy eye in the treatment of amblyopia . It is used in individuals from three months of age or greater . The future directions of Atropine, sulfate (2:1), dihydrate are not explicitly mentioned in the retrieved papers.

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVDJUWKSRQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73791-47-6
Record name Atropine, sulfate (2:1), dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine, sulfate (2:1), dihydrate
Reactant of Route 2
Reactant of Route 2
Atropine, sulfate (2:1), dihydrate
Reactant of Route 3
Reactant of Route 3
Atropine, sulfate (2:1), dihydrate
Reactant of Route 4
Reactant of Route 4
Atropine, sulfate (2:1), dihydrate
Reactant of Route 5
Atropine, sulfate (2:1), dihydrate
Reactant of Route 6
Atropine, sulfate (2:1), dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.